
4-nitrobenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone
Übersicht
Beschreibung
4-nitrobenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone, commonly known as 4NBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones and is known for its anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4NBP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4NBP has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 4NBP has been found to inhibit the activation of Akt, which is a signaling protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 4NBP has been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4NBP has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4NBP is its high potency against cancer cells. It has been found to be effective at low concentrations, which can reduce the toxicity of the compound. Additionally, 4NBP has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one of the limitations of 4NBP is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4NBP. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4NBP and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of 4NBP in humans.
Wissenschaftliche Forschungsanwendungen
4NBP has been extensively studied for its anti-tumor properties. Several studies have shown that 4NBP inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been suggested that 4NBP induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4NBP has been found to inhibit the migration and invasion of cancer cells, which can prevent the metastasis of cancer.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5O2/c12-9-6-13-11(14-7-9)16-15-5-8-1-3-10(4-2-8)17(18)19/h1-7H,(H,13,14,16)/b15-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQIGCZLBIFKJ-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=C(C=N2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Bromo-pyrimidin-2-yl)-N'-(4-nitro-benzylidene)-hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





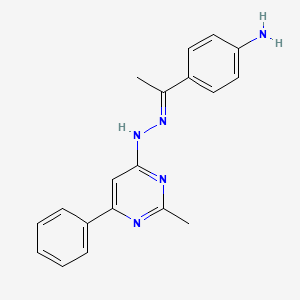
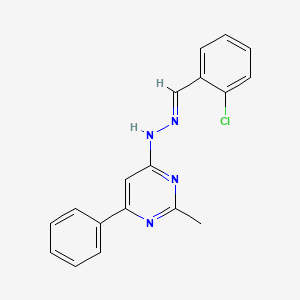

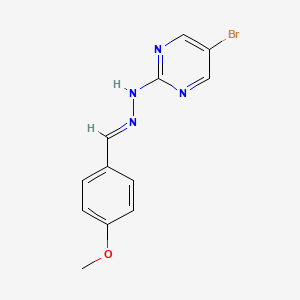


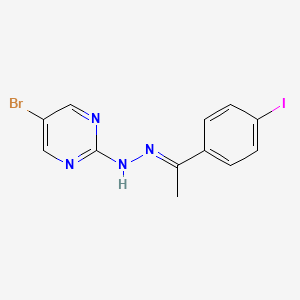
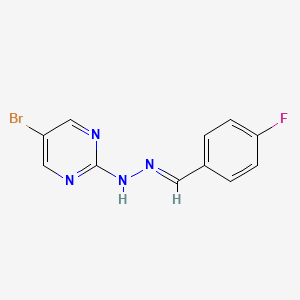

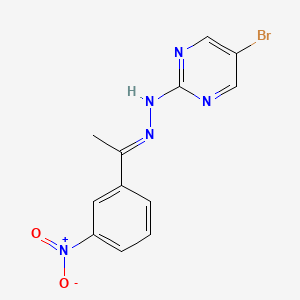

![4-methoxybenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843115.png)